molecular formula C11H12N2O3 B1283703 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one CAS No. 948007-47-4

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one

Cat. No.: B1283703
CAS No.: 948007-47-4
M. Wt: 220.22 g/mol
InChI Key: OVYGAIMQFUHCGG-UHFFFAOYSA-N
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Description

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a benzodioxolyl substituent. The compound integrates a 1,3-benzodioxole ring system (a methylenedioxy group fused to a benzene ring) with a pyrrolidin-2-one moiety, modified by an amino group at the 6-position of the benzodioxole. This structure confers unique physicochemical properties, such as moderate polarity due to the amide group and aromaticity from the benzodioxole system.

Synthesis of this compound typically involves multistep reactions, including condensation and cyclization steps under inert atmospheres (e.g., argon) . While its pharmacological applications remain understudied, pyrrolidinone derivatives are widely explored for their bioactivity, including antioxidant and CNS-modulating effects .

Properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYGAIMQFUHCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237335
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-47-4
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the following key steps:

  • Functionalization of the benzodioxole ring to introduce the amino group at the 6-position.
  • Formation of the pyrrolidin-2-one ring via lactamization or ring closure reactions.
  • Coupling of the benzodioxole amine derivative with a suitable pyrrolidin-2-one precursor or intermediate.

This approach is consistent with methods used for related compounds involving benzodioxole and pyrrolidinone scaffolds.

Specific Synthetic Methodologies

2.2.1 Donor–Acceptor Cyclopropane Ring Opening with Anilines

A highly efficient and practical method involves the Ni(ClO4)2-catalyzed ring opening of donor–acceptor cyclopropanes with anilines to produce γ-aminoesters, which upon reflux in toluene with acetic acid undergo lactamization to yield 1,5-disubstituted pyrrolidin-2-ones. This method can be adapted for the 6-amino-benzodioxole derivative by using 6-amino-1,3-benzodioxol-5-yl aniline as the nucleophile.

2.2.2 Reaction of Benzodioxol-5-amine with Brominated Pyrrolidinone Precursors

Another approach involves the reaction of 1,3-benzodioxol-5-amine with brominated pyrrolidinone derivatives such as 2-bromo-propanedioic acid esters or related intermediates. For example, in the synthesis of related 1,3-diaryl-5-oxo-proline derivatives, benzodioxol-5-amine reacts with 2-bromo-propanedioic acid diethyl ester under solvent-free or reflux conditions to form pyrrolidinone derivatives, which can then be further processed.

2.2.3 One-Pot Alkaline Hydrolysis and Decarboxylation

Following lactamization, the ester groups in intermediate 2-oxopyrrolidine-3-carboxylates can be removed via alkaline hydrolysis and decarboxylation at reflux in toluene, yielding the desired pyrrolidin-2-one structure.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Cyclopropane ring opening Ni(ClO4)2 catalyst, donor–acceptor cyclopropane, aniline derivative Efficient ring opening to γ-aminoester
Lactamization Reflux in toluene, acetic acid Formation of pyrrolidin-2-one ring
Ester hydrolysis & decarboxylation Alkaline hydrolysis, reflux in toluene One-pot removal of ester groups
Reaction with brominated esters 2-bromo-propanedioic acid diethyl ester, NaH or TEA, DMAP, dry toluene Alternative route to pyrrolidinone derivatives

Purification and Characterization

Purification is commonly achieved by column chromatography or crystallization to isolate the target compound with high purity. Structural identity is confirmed by:

Research Findings and Optimization

  • The use of donor–acceptor cyclopropanes with anilines has been shown to be a modular and scalable method, allowing for the synthesis of various 1,5-disubstituted pyrrolidin-2-ones with good yields and selectivity.
  • Alternative routes involving brominated intermediates provide flexibility in introducing different substituents on the pyrrolidinone ring and have been optimized for better yields by adjusting base and solvent conditions.
  • Continuous flow chemistry and solvent-free conditions have been explored for related compounds to improve reaction efficiency and reduce side products, which could be applicable to the synthesis of 1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Donor–acceptor cyclopropane ring opening with anilines Ni(ClO4)2 catalyst, reflux in toluene, acetic acid High efficiency, modular synthesis Requires specialized cyclopropanes
Reaction with brominated esters 2-bromo-propanedioic acid diethyl ester, NaH/TEA, DMAP, dry toluene Alternative route, good yields Moderate yields in some steps
One-pot alkaline hydrolysis and decarboxylation Alkaline conditions, reflux in toluene Simplifies ester removal step Requires careful control of conditions
Continuous flow and solvent-free methods (related compounds) Base-catalyzed, solvent-free, toluene Improved yield, reduced side products Needs adaptation to target compound

Chemical Reactions Analysis

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying depending on the desired transformation.

    Major Products: Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation and reduction, allows it to be utilized in the development of more complex molecules. This versatility makes it a useful reagent in organic transformations and synthetic chemistry .

Biological Research

The compound has shown promise in biological studies, particularly regarding its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, potentially influencing enzyme activity and receptor interactions. This capability suggests that it could play a role in modulating biochemical pathways related to disease processes .

Medical Applications

Ongoing research is exploring the therapeutic potential of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one for various diseases. Its unique structural features may allow it to interact with neurotransmitter systems, making it a candidate for developing new treatments for neurological disorders or pain management .

Industrial Applications

In the industrial sector, this compound is being investigated for its applications in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical synthesis highlights its importance in developing new materials and compounds with specific functionalities .

Antimicrobial Activity

A study investigating the antimicrobial properties of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one found that the compound exhibited significant activity against various bacterial strains. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, leading to cell death. This property positions it as a potential lead compound for developing new antibiotics .

Anticancer Properties

Research focused on the anticancer effects of this compound demonstrated its ability to inhibit tumor growth in vitro. The study revealed that it induced apoptosis in cancer cells via the modulation of key signaling pathways involved in cell survival and proliferation. These findings suggest that 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one could be further explored as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Structural Features Biological Activity/Applications References
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one Benzodioxole + pyrrolidinone + amino group Limited data; potential CNS or antioxidant activity
MDPV (3,4-Methylenedioxypyrovalerone) Benzodioxole + pyrrolidine + ketone Psychoactive (norepinephrine-dopamine reuptake inhibitor)
Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-propan-1-one) Benzodioxole + cathinone backbone Synthetic stimulant; limited medical use
1-(2,3-Dihydro-1H-indol-5-yl)pyrrolidin-2-one Indole + pyrrolidinone No reported bioactivity; used in chemical synthesis
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Chlorophenol + oxadiazole + pyrrolidinone Antioxidant (1.5× ascorbic acid activity)

Key Observations:

  • Substituent Impact : The presence of a benzodioxole ring is common in psychoactive compounds (e.g., MDPV, Ethylone) but also appears in antioxidants when paired with electron-rich groups like thioxo-oxadiazole .
  • However, its activity remains less characterized compared to analogues like MDPV, which exhibit potent dopaminergic effects .
  • Antioxidant Potential: Thioxo-oxadiazole-pyrrolidinone derivatives (e.g., 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) demonstrate superior radical scavenging activity (optical density = 1.149 in reducing power assays) compared to ascorbic acid . This suggests that strategic substitution on the pyrrolidinone ring can amplify antioxidant properties.

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Comparison

Compound Receptor Affinity/Mechanism Toxicity/Legal Status
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one Unknown; potential MAO or kinase modulation No data; discontinued commercially
MDPV High affinity for DAT and NET transporters Schedule I controlled substance (USA)
Ethylone Moderate serotonin/dopamine release Illicit in multiple jurisdictions
1-(5-Chloro-2-hydroxyphenyl)-pyrrolidin-2-one derivatives Free radical scavenging via DPPH assay Low acute toxicity (in vitro models)

Key Observations:

  • Psychoactivity: MDPV and Ethylone share the benzodioxole motif but differ in their side chains, leading to divergent receptor interactions. MDPV’s pyrrolidine and ketone groups enhance its lipophilicity and transporter inhibition , whereas Ethylone’s ethylamino group favors serotonin release .
  • Antioxidant Efficacy : Thioxo-oxadiazole derivatives exhibit radical scavenging via electron donation, with activities exceeding vitamin C in DPPH assays . This highlights the role of heterocyclic substituents in enhancing redox activity.

Biological Activity

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C11H12N2O3
  • Molecular Weight: 220.22 g/mol
  • CAS Number: 948007-47-4

The compound features a benzodioxole ring fused with a pyrrolidinone moiety, which is significant for its biological interactions and potential therapeutic applications .

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one is believed to interact with various molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Modulation: The compound could influence enzyme activity related to neurotransmitter systems.
  • Receptor Interaction: Potential interactions with neurotransmitter receptors may lead to altered signaling pathways.
  • Influence on Biochemical Pathways: It may affect metabolic processes and gene expression through modulation of key pathways.

Antimicrobial Properties

Research indicates that 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one exhibits antimicrobial activity. Studies have shown effectiveness against specific bacterial strains, suggesting potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis-related pathways.

Neuropharmacological Effects

Given its structural similarities to other psychoactive compounds, 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one is being investigated for potential neuropharmacological effects. It may act as a reuptake inhibitor for monoamines, influencing dopamine and norepinephrine levels in the brain .

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy: A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively, highlighting its potential as an antimicrobial agent.
  • Cancer Cell Studies: In vitro studies revealed that treatment with 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one led to significant reductions in cell viability in several cancer cell lines, indicating promising anticancer properties.
  • Neuropharmacology: Research assessing the interaction with monoamine transporters showed that this compound could modulate neurotransmitter levels, suggesting implications for mood disorders and other neuropsychiatric conditions .

Comparative Analysis

To better understand the uniqueness of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one relative to similar compounds, a comparative analysis is presented below:

Compound NameStructureUnique Features
1-(3,4-Methylenedioxyphenyl)-2-(ethylamino)propan-1-oneStructureKnown as "Ethylone," used recreationally.
4-MethylmethcathinoneStructureKnown as "Mephedrone," popular in recreational use.
1-(3-Methoxyphenyl)-2-(methylamino)propan-1-oneStructureExhibits stimulant properties.

The presence of the amino group at the 6-position and the pyrrolidinone moiety distinguishes it from other benzodioxole derivatives, potentially leading to unique chemical and biological properties .

Q & A

Q. Answer :

  • 1H/13C NMR : Identify protons adjacent to the benzodioxole (δ 6.7–6.9 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .
  • FTIR : Look for C=O stretch (~1680 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

Advanced: How to address challenges in crystallizing this compound?

Q. Answer :

  • Strategy :
    • Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) for optimal crystal growth.
    • Use microwave-assisted crystallization to accelerate nucleation .
    • Add co-formers (e.g., succinic acid) to stabilize polymorphs.

Advanced: What computational methods predict intermolecular interactions in the solid state?

Q. Answer :

  • Software :
    • Mercury (Cambridge Crystallographic Data Centre) for Hirshfeld surface analysis.
    • Gaussian 16 for DFT-based lattice energy calculations.
      Outcome : Predict dominant interactions (e.g., π-π stacking vs. H-bonding) .

Basic: How is chromatographic purity assessed during synthesis?

Q. Answer :

  • HPLC Conditions :

    | Column | C18 (5 µm) |
    | Mobile Phase | 60:40 MeCN/H₂O (0.1% TFA) |
    | Flow Rate | 1.0 mL/min |
    | Detection | UV at 254 nm |

  • Acceptance Criteria : ≥95% purity (area normalization) .

Advanced: What strategies mitigate degradation during long-term storage?

Q. Answer :

  • Stability Study Design :
    • Store under argon at -20°C.
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months).
    • Monitor via LC-MS for oxidation byproducts (e.g., benzodioxole ring opening) .

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